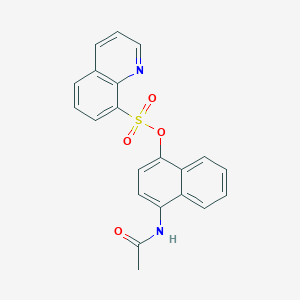
N-propylquinoline-8-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-propylquinoline-8-sulfonamide, also known as PQ8S, is a chemical compound used in scientific research for its unique properties. PQ8S has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications in various fields.
作用機序
N-propylquinoline-8-sulfonamide has been shown to bind to metal ions, such as copper and zinc, through its sulfonamide group. This binding results in the formation of a complex that can be detected through its fluorescence properties. Additionally, N-propylquinoline-8-sulfonamide has been shown to inhibit the formation of amyloid-beta peptides, which are implicated in the development of Alzheimer's disease.
Biochemical and Physiological Effects:
N-propylquinoline-8-sulfonamide has been shown to have a low toxicity profile, making it a promising candidate for further research and potential therapeutic applications. It has also been shown to have antioxidant properties, which may be beneficial in the treatment of various diseases.
実験室実験の利点と制限
One advantage of using N-propylquinoline-8-sulfonamide in scientific research is its ability to selectively detect metal ions, such as copper and zinc, in complex biological samples. However, one limitation is that its fluorescence properties may be affected by the presence of other fluorescent molecules in the sample.
将来の方向性
There are several potential future directions for research involving N-propylquinoline-8-sulfonamide. One area of interest is its potential use as a therapeutic agent for the treatment of Alzheimer's disease. Additionally, further research could explore its potential use as a fluorescent probe for the detection of other metal ions in biological samples. Finally, N-propylquinoline-8-sulfonamide could be further modified to improve its selectivity and sensitivity for metal ion detection.
合成法
N-propylquinoline-8-sulfonamide can be synthesized through a multistep process involving the reaction of 8-hydroxyquinoline with sulfuric acid, followed by the addition of propylamine. The resulting product is purified through recrystallization to obtain pure N-propylquinoline-8-sulfonamide.
科学的研究の応用
N-propylquinoline-8-sulfonamide has been used in various scientific research studies, including its use as a fluorescent probe for the detection of metal ions, such as copper and zinc. It has also been used as a potential therapeutic agent for the treatment of Alzheimer's disease, due to its ability to inhibit the formation of amyloid-beta peptides.
特性
分子式 |
C12H14N2O2S |
|---|---|
分子量 |
250.32 g/mol |
IUPAC名 |
N-propylquinoline-8-sulfonamide |
InChI |
InChI=1S/C12H14N2O2S/c1-2-8-14-17(15,16)11-7-3-5-10-6-4-9-13-12(10)11/h3-7,9,14H,2,8H2,1H3 |
InChIキー |
VOHKZXHEUJJDJW-UHFFFAOYSA-N |
SMILES |
CCCNS(=O)(=O)C1=CC=CC2=C1N=CC=C2 |
正規SMILES |
CCCNS(=O)(=O)C1=CC=CC2=C1N=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(1-{2-Oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}cyclopentyl)acetic acid](/img/structure/B276978.png)
![2-[2-(4-Methylpiperazin-4-ium-1-yl)-2-oxoethoxy]acetate](/img/structure/B276979.png)

![5-{[4-(Benzyloxy)phenyl]amino}-5-oxopentanoic acid](/img/structure/B276985.png)

![N-{2-chloro-5-[(diethylamino)sulfonyl]phenyl}-8-quinolinesulfonamide](/img/structure/B276990.png)
![N-[3-(diethylamino)propyl]-8-quinolinesulfonamide](/img/structure/B276992.png)

![2-Methylphenyl 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate](/img/structure/B276996.png)
![N-(1,3-benzothiazol-2-yl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B277000.png)
![4-(Acetylamino)-1-naphthyl 1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate](/img/structure/B277002.png)
![N-[3-(diethylamino)propyl]-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B277004.png)
![N-{2-[(2-thienylsulfonyl)amino]phenyl}-2-thiophenesulfonamide](/img/structure/B277005.png)
![N-[5-(diethylsulfamoyl)-2-methoxyphenyl]thiophene-2-sulfonamide](/img/structure/B277006.png)